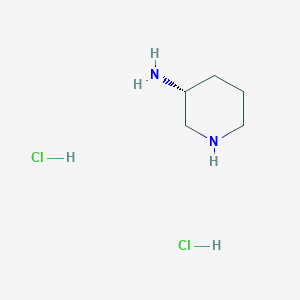

(R)-3-Aminopiperidine dihydrochloride

概要

説明

®-3-Aminopiperidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group attached to the third carbon of the piperidine ring, and it exists as a dihydrochloride salt

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminopiperidine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a piperidine derivative.

Functional Group Introduction: The amino group is introduced at the third carbon of the piperidine ring through various chemical reactions, such as reductive amination or nucleophilic substitution.

Purification: The resulting compound is purified using techniques like recrystallization or chromatography.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Aminopiperidine dihydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.

Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions

®-3-Aminopiperidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as thionyl chloride, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

科学的研究の応用

Pharmaceutical Applications

1.1 Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

One of the primary applications of (R)-3-aminopiperidine dihydrochloride is in the synthesis of DPP-IV inhibitors, which are crucial for managing type 2 diabetes. Compounds such as alogliptin and linagliptin are synthesized using this chiral amine as a key intermediate. These inhibitors work by increasing incretin levels, which help regulate glucose metabolism and insulin secretion .

1.2 Psychotropic Drugs

This compound is also utilized in the synthesis of psychotropic medications aimed at treating depression and schizophrenia. The compound serves as a precursor for various optically active 3-aminopiperidines that exhibit therapeutic effects against these mental health disorders .

1.3 Pain Management

Recent studies have explored the potential of piperidine derivatives, including (R)-3-aminopiperidine, as dual ligands targeting histamine H3 and sigma-1 receptors for pain relief. These compounds are being investigated for their efficacy in treating nociceptive and neuropathic pain .

Synthesis and Chemical Properties

The synthesis of this compound involves several methods, often starting from racemic mixtures or chiral precursors. Common synthetic routes include:

- Lithium Aluminum Hydride Reduction : This method involves reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran to yield (R)-3-aminopiperidine, which is then reacted with hydrochloric acid to form the dihydrochloride salt .

- Chiral Resolution Techniques : Various techniques have been developed for the enantiomeric resolution of racemic 3-aminopiperidine using diastereomeric acid addition salts, although these methods can yield modest results due to instability issues with some chiral acids used .

Case Study 1: DPP-IV Inhibitors Development

A study highlighted the synthesis of alogliptin using (R)-3-aminopiperidine as an intermediate. The process involved protecting the amine group and subsequently coupling it with other components to form the final product. The resulting compound demonstrated significant efficacy in lowering blood glucose levels in diabetic models .

Case Study 2: Pain Management Research

Research has indicated that piperidine-based compounds can act on both histamine H3 and sigma-1 receptors, providing a multifaceted approach to pain management. The inclusion of (R)-3-aminopiperidine in these compounds enhanced their pharmacological profiles, leading to improved therapeutic outcomes in preclinical trials .

Comparative Analysis Table

| Application Area | Compounds Involved | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| DPP-IV Inhibitors | Alogliptin, Linagliptin | Increase incretin levels | Diabetes management |

| Psychotropic Drugs | Various 3-aminopiperidines | Modulation of neurotransmitter systems | Treatment of depression and schizophrenia |

| Pain Management | Piperidine derivatives | Dual receptor targeting | Nociceptive and neuropathic pain relief |

作用機序

The mechanism of action of ®-3-Aminopiperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom.

Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.

Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.

Uniqueness

®-3-Aminopiperidine dihydrochloride is unique due to the presence of the amino group at the third carbon of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

生物活性

(R)-3-Aminopiperidine dihydrochloride is a chiral compound that has garnered attention in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active agents. This article details its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is derived from 3-aminopiperidine, a six-membered ring containing nitrogen. The specific stereochemistry of the (R) enantiomer is significant as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles .

This compound primarily functions as an inhibitor of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 can lead to increased levels of incretin hormones, which help regulate insulin secretion and blood glucose levels, making it a candidate for the treatment of Type 2 diabetes .

Inhibitory Profiles

Research indicates that the compound exhibits varying degrees of inhibitory activity against different enzymes. For instance, studies have shown that peptide analogues incorporating the piperidine moiety can selectively inhibit cysteine proteases such as IdeS and SpeB, with (R)-3-aminopiperidine derivatives demonstrating enhanced inhibitory effects compared to their non-piperidine counterparts .

Table 1: Inhibitory Activity of (R)-3-Aminopiperidine Derivatives

Synthesis Methods

The synthesis of this compound involves several key steps:

- Resolution : The racemic mixture of 3-aminopiperidine is resolved using optically active cyclic phosphoric acids to achieve high enantiomeric purity. This method has been reported to yield (R)-3-aminopiperidine with over 99% enantiomeric excess .

- Formation of Dihydrochloride Salt : The purified (R)-3-aminopiperidine is then reacted with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability for pharmaceutical applications .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Resolution | Use of cyclic phosphoric acids for enantiomer separation |

| Hydrochloride Formation | Reaction with HCl to form dihydrochloride salt |

Clinical Applications

In clinical settings, compounds derived from (R)-3-aminopiperidine have been investigated for their potential in treating metabolic disorders. For example, alogliptin, which utilizes this compound as an intermediate, has been shown to effectively lower blood glucose levels in diabetic patients .

Comparative Studies

A comparative study between various piperidine derivatives highlighted that those with the (R) configuration consistently showed superior DPP-4 inhibition compared to their (S) counterparts. This reinforces the importance of stereochemistry in drug design and efficacy .

特性

CAS番号 |

334618-23-4 |

|---|---|

分子式 |

C5H13ClN2 |

分子量 |

136.62 g/mol |

IUPAC名 |

(3R)-piperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1 |

InChIキー |

ITYKBOIQLYMDTI-NUBCRITNSA-N |

SMILES |

C1CC(CNC1)N.Cl.Cl |

異性体SMILES |

C1C[C@H](CNC1)N.Cl |

正規SMILES |

C1CC(CNC1)N.Cl |

外観 |

Powder |

Key on ui other cas no. |

334618-23-4 |

ピクトグラム |

Corrosive; Irritant |

同義語 |

(3R)-3-Piperidinamine Dihydrochloride; (R)-(-)-3-Aminopiperidine Dihydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using the one-pot method for synthesizing Trelagliptin succinate, and how does (R)-3-Aminopiperidine dihydrochloride factor into this process?

A1: The one-pot method for synthesizing Trelagliptin succinate offers several benefits over traditional multi-step approaches. [] These include:

Q2: The synthesis of Linagliptin also benefits from a simplified approach. How does this relate to the production of high-purity Linagliptin?

A2: The synthesis of Linagliptin employs a similar one-pot strategy for preparing a key intermediate, 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. [] This intermediate directly reacts with this compound to produce Linagliptin. This simplified process results in a purer Linagliptin solution, leading to a higher purity final product after processing. [] High purity is critical for pharmaceutical applications to ensure the drug's safety and efficacy.

Q3: Could you elaborate on the specific role of this compound in the synthesis of these pharmaceutical compounds?

A3: this compound often serves as a chiral building block in these syntheses. Its incorporation introduces the specific chirality required for the final drug molecule to interact effectively with its biological target. In the case of DPP-4 inhibitors like Linagliptin and Trelagliptin, the (R)-enantiomer exhibits higher selectivity and potency towards the enzyme compared to its (S)-counterpart. [] Therefore, using this compound as a starting material ensures the synthesis of the desired enantiomerically pure drug with optimal pharmacological properties.

Q4: What are the different synthetic routes explored for producing this compound, and how do they compare in terms of efficiency and environmental impact?

A4: One established method involves a multi-step synthesis starting from Ethyl nipecotate, utilizing chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to obtain the dihydrochloride salt. [] While this method provides the desired product, it involves multiple steps and potentially hazardous reagents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。